2-(4-fluorophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in medicinal chemistry and materials science. The presence of fluorophenyl and cyclohexyl groups in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method is the condensation of 4-fluorobenzaldehyde with cyclohexylamine to form an intermediate Schiff base, followed by cyclization with phthalic anhydride under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of catalysts and automated systems ensures high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to enzymes or receptors, while the phthalimide moiety can modulate biological activity. The compound may inhibit certain pathways or activate specific cellular responses, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent therapeutic effects.
Uniqueness
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE stands out due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to other phthalimide derivatives. This unique structure may offer advantages in terms of potency, selectivity, and pharmacokinetic profile.
Properties
Molecular Formula |
C23H20FNO5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H20FNO5/c24-16-9-6-14(7-10-16)20(26)13-30-23(29)15-8-11-18-19(12-15)22(28)25(21(18)27)17-4-2-1-3-5-17/h6-12,17H,1-5,13H2 |
InChI Key |
GWNOWYDDIAPDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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